3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE
Overview
Description
3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE is an organic compound known for its antioxidant properties It belongs to the class of phenolic compounds, which are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding hydrazine derivatives.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenolic compounds .
Scientific Research Applications
3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties. It is also studied for its potential use in drug delivery systems.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan .
Mechanism of Action
The mechanism of action of 3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. It also inhibits the activity of certain enzymes involved in the production of reactive oxygen species (ROS), further reducing oxidative stress. The molecular targets include various enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOIC ACID: Similar antioxidant properties but differs in its chemical structure and reactivity.
3,5-DI(TERT-BUTYL)-4-HYDROXYBENZALDEHYDE: Shares similar antioxidant properties but has different applications in organic synthesis.
3,5-DI(TERT-BUTYL)-4-HYDROXYTOLUENE: Widely used as an antioxidant in food and cosmetics but has different chemical properties and applications
Uniqueness
3,5-DI(TERT-BUTYL)-4-HYDROXYBENZOHYDRAZIDE is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)10-7-9(13(19)17-16)8-11(12(10)18)15(4,5)6/h7-8,18H,16H2,1-6H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRUFKGBSZSDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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